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Compound of Interest

Compound Name: 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B1400514 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the spectroscopic properties of 4-halogenated-1H-pyrazoles, supported by

experimental data. The pyrazole scaffold is a key component in many pharmaceuticals, and

understanding the influence of halogen substitution on its electronic and structural properties is

crucial for molecular design and development.

This guide provides a comparative analysis of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-

pyrazoles, focusing on their nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic

signatures.

Comparative Spectroscopic Data
The following tables summarize key quantitative data from the spectroscopic analysis of the 4-

halogenated-1H-pyrazole series.

¹H NMR Chemical Shifts
The ¹H NMR spectra of 4-halogenated pyrazoles are characterized by signals for the N-H

proton and the C-H protons at positions 3 and 5 of the pyrazole ring. The chemical shifts are

influenced by the electronegativity of the halogen substituent.[1] A counterintuitive trend is

observed where the acidity of the N-H proton increases from the fluoro to the iodo derivative,

which is reflected in the downfield shift of the N-H proton signal.[1]
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Compound δ (N-H) ppm δ (C³-H, C⁵-H) ppm

4-Fluoro-1H-pyrazole ~12.8 ~7.6

4-Chloro-1H-pyrazole ~13.2 ~7.7

4-Bromo-1H-pyrazole ~13.3 ~7.7

4-Iodo-1H-pyrazole ~13.4 ~7.7

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Key IR Absorption Frequencies
The infrared spectra of these compounds show characteristic bands for N-H and C-H stretching

vibrations. The position of the N-H stretching frequency is sensitive to hydrogen bonding

interactions.[1] In the solid state, 4-fluoro- and 4-iodo-1H-pyrazole form one-dimensional chains

(catemers) through intermolecular hydrogen bonding, while the chloro and bromo analogues

form trimeric structures.[1][2] This difference in supramolecular assembly is reflected in their IR

spectra.[1]

Compound ν(N-H) cm⁻¹ ν(C-H) cm⁻¹

4-Fluoro-1H-pyrazole ~3133 ~3100-3150

4-Chloro-1H-pyrazole ~2600-3200 (broad) ~3100-3150

4-Bromo-1H-pyrazole ~2600-3200 (broad) ~3100-3150

4-Iodo-1H-pyrazole ~3110 ~3100-3150

Note: The N-H stretching frequencies for the chloro and bromo derivatives appear as broad

bands due to strong hydrogen bonding within the trimeric structures.[1]

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of 4-halogenated-1H-pyrazoles.
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General Synthesis of 4-Halogenated-1H-Pyrazoles
The synthesis of 4-halogenated-1H-pyrazoles can be achieved through various methods

depending on the halogen. For instance, 4-fluoro-1H-pyrazole can be synthesized from sodium

fluoroacetate.[2] The general approach involves the formation of a halogenated precursor

followed by cyclization with hydrazine.[3]

Example Synthesis of 4-Fluoro-1H-pyrazole: (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde is

reacted with hydrazine in an aqueous ethanol solution. The reaction mixture is heated, and

after cooling, the pH is adjusted with a saturated aqueous sodium bicarbonate solution. The

product is then extracted with an organic solvent, dried, and the solvent is removed under

reduced pressure to yield 4-fluoro-1H-pyrazole.[3][4]

NMR Spectroscopy
¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated

solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR)

accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra can be acquired using techniques such as gas chromatography-mass

spectrometry (GC-MS) with electron impact (EI) ionization. The fragmentation patterns provide

information about the molecular weight and structure of the compounds. The presence of

chlorine or bromine isotopes leads to characteristic M+2 peaks in the mass spectrum.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 4-

halogenated-1H-pyrazoles.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion
The spectroscopic properties of 4-halogenated-1H-pyrazoles are systematically influenced by

the nature of the halogen atom. These differences, particularly in their ¹H NMR and IR spectra,

provide valuable insights for the structural characterization and design of novel pyrazole-based
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compounds in drug discovery and materials science. The provided data and protocols serve as

a foundational guide for researchers working with these important heterocyclic motifs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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